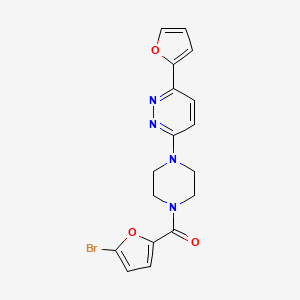

![molecular formula C11H10F3N3O2 B2579375 Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691868-72-1](/img/structure/B2579375.png)

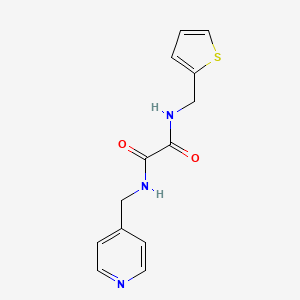

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound. It is related to PHTPP, a selective estrogen receptor β (ERβ) full antagonist . It has been used to distinguish the various activities of the two estrogen receptors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves multicomponent reactions and yields light-yellow crystals . The yield can vary depending on the specific methods and conditions used .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, and 19F NMR . These techniques provide information about the chemical shifts of the hydrogen, carbon, and fluorine atoms in the molecule, respectively .Chemical Reactions Analysis

Pyrimidine derivatives, including Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, have been studied for their anticancer activity . The structure-activity relationship (SAR) of these compounds has been investigated, revealing that certain substitutions can enhance their activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as melting point determination and elemental analysis . These compounds typically form light-yellow crystals and have specific melting points .科学的研究の応用

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to exhibit neuroprotective and anti-neuroinflammatory properties . A series of novel triazole-pyrimidine-based compounds were synthesized and evaluated for their neuroprotective and anti-neuroinflammatory activity . These compounds showed promising properties, with some exhibiting significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Anticancer Activity

Pyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines . They can lead to cell death by apoptosis as they inhibit the CDK enzyme .

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies compared to those of BODIPYS, and their photophysical properties are tunable . These compounds can be used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

Pyrazolo[1,5-a]pyrimidines with simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .

Chelating Agents for Ions

Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, display advantages over hydrocarbon-based fluorophores . One of these advantages is that the heteroatoms (B, N, O, or S) in these compounds make them potential chelating agents for ions .

Estrogen Receptor Activity Distinguisher

PHTPP, a pyrimidine derivative, has been used to distinguish the various activities of the two estrogen receptors . Estrogen can have opposite effects in some tumors expressing ERα compared to Erβ, with Erα enhancing and Erβ suppressing tumor cell growth .

作用機序

Target of Action

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It has been observed that pyrimidine derivatives can potentially inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Pyrimidine derivatives have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

将来の方向性

The future directions for research on Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate and similar compounds could involve further investigation of their anticancer activity and the development of more potent and efficacious drugs . Additionally, more research could be done to fully understand their mechanism of action and to optimize their synthesis .

特性

IUPAC Name |

ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-15-8-4-6(2)16-17(8)9(7)11(12,13)14/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVCFNPWUHQPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)